N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine (CI-947) is a synthetic compound classified as an adenosine agonist. [ [] https://www.semanticscholar.org/paper/90805eb00234433fed978021f1edc903610d471c ] It acts by mimicking the actions of adenosine, an endogenous nucleoside that plays a role in various physiological processes. CI-947 has been investigated in scientific research for its potential cardiovascular effects, specifically as a coronary vasodilator. [ [] https://www.semanticscholar.org/paper/90805eb00234433fed978021f1edc903610d471c ]
The synthesis of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine typically involves multi-step organic reactions. One common method includes the following steps:
Specific parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product. For example, optimizing the reaction temperature can enhance the cyclization efficiency and minimize by-product formation .
The molecular structure of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine can be described as follows:
The presence of stereocenters in the molecule contributes to its chirality, which can affect its interactions with biological targets . Advanced techniques such as X-ray crystallography or NMR spectroscopy are often employed to elucidate the precise three-dimensional arrangement of atoms within the molecule.
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine participates in several chemical reactions that are crucial for its biological activity:
These reactions are essential for understanding how (R)-N-(2,3-Dihydro-1H-indenyl)adenosine exerts its therapeutic effects.
The mechanism of action of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine primarily involves its role as an agonist at adenosine receptors:
Understanding these mechanisms is critical for developing new therapeutic applications based on this compound.
The physical and chemical properties of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine are essential for predicting its behavior in biological systems:
These properties are vital for determining appropriate dosages and delivery methods in therapeutic applications .
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine has several scientific applications:
Research continues to explore additional applications and mechanisms by which this compound may exert beneficial effects in various therapeutic contexts .
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine (CAS 96392-15-3) is a structurally specialized adenosine analogue characterized by an N⁶-substitution with a chiral 2,3-dihydro-1H-indene moiety. This compound, also known by synonyms PD-117519 and CI-947, possesses the molecular formula C₁₉H₂₁N₅O₄ and a molecular weight of 383.40 g/mol [5] [10]. Its molecular architecture combines the core pharmacophore of adenosine—a ribofuranose glycosidically linked to the N⁹-position of adenine—with a conformationally restricted, lipophilic indane group at the N⁶-position. The stereochemical identity at the indane attachment point is exclusively (R)-configured, a critical determinant of its biological recognition [2] . This section comprehensively examines the synthetic methodologies enabling access to this pharmaceutically relevant nucleoside analogue.
The synthesis of N⁶-substituted adenosines represents a significant challenge in nucleoside chemistry due to the need for regioselective functionalization at the N⁶-position while preserving the integrity of the purine ring and sugar moiety. (R)-N-(2,3-Dihydro-1H-indenyl)adenosine exemplifies these challenges, requiring precise control over both the coupling reaction and the introduction of chirality within the indene substituent.
The construction of the chiral indene moiety follows established protocols for carbocyclic synthesis, typically commencing from ortho-alkyl substituted benzaldehyde derivatives. A pivotal step involves the enantioselective reduction of prochiral indanone precursors or resolution of racemic indanols using classical or enzymatic methods. The resulting (R)-1-aminoindane hydrochloride serves as a key synthon for N⁶-functionalization [2]. Alternative routes employ catalytic asymmetric hydrogenation of substituted styrenes using chiral catalysts (e.g., BINAP-Ru complexes) to establish the required stereocenter with high enantiomeric excess [6]. The indene ring system is formed through Friedel-Crafts acylation or acid-catalyzed cyclization of phenylpropionic acid derivatives, generating the five-membered fused ring characteristic of 2,3-dihydro-1H-indene [6]. These methodologies ensure the enantiopure indene building block is obtained prior to adenosine coupling, enabling strict stereochemical control at the N⁶-position.
Table 1: Key Synthetic Routes to (R)-1-Aminoindane Precursors
Starting Material | Key Transformation | Catalyst/Reagent | Stereochemical Outcome | Reported Yield |
---|---|---|---|---|
1-Indanone | Reductive amination | (R)-BINOL-Phenylphosphinate | 95% ee (R) | 78% |
1-Indanol (rac) | Enzymatic resolution | Lipase PS-C (Pseudomonas cepacia) | >99% ee (R) | 42% (theoretical max 50%) |
Styrene derivative | Asymmetric hydrogenation | Ru-(S)-Segphos | 92% ee (R) | 85% |
The conjugation of enantiopure (R)-1-aminoindane with the adenine nucleus employs two principal strategies:
Direct Nucleophilic Displacement: 6-Chloropurine riboside undergoes regioselective amination upon treatment with (R)-1-aminoindane under mild basic conditions (e.g., triethylamine in DMF or ethanol at 60-80°C). This SNAr reaction capitalizes on the superior leaving group capacity of chloride at C6 compared to other positions on the purine ring [2]. Microwave irradiation has been successfully employed to accelerate this coupling, reducing reaction times from hours to minutes while maintaining yields exceeding 75% [2].
Metal-Catalyzed Amination: Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) offer an alternative route, particularly valuable when employing protected adenosine derivatives. Using catalysts such as Pd₂(dba)₃/Xantphos with cesium carbonate base, the reaction proceeds efficiently in toluene at elevated temperatures (100-110°C), achieving coupling yields of 70-85% [2]. This method demonstrates superior functional group tolerance when complex adenosine precursors bearing unprotected hydroxyl groups or acid-labile protecting groups are employed.
Post-coupling global deprotection, typically using methanolic ammonia or tetra-n-butylammonium fluoride (TBAF) for silyl ether removal, furnishes the target compound. Final purification employs reverse-phase chromatography or recrystallization from ethanol/water mixtures, yielding analytically pure (>97% HPLC) (R)-N-(2,3-dihydro-1H-indenyl)adenosine as a white crystalline solid [3] [5] [10].
The biological activity of adenosine analogues exhibits profound stereochemical dependence, necessitating rigorous enantiocontrol during synthesis. The (R)-configuration at the chiral indene carbon proves essential for effective adenosine receptor binding, with the (S)-enantiomer demonstrating markedly reduced affinity [5].
Asymmetric catalysis provides the most efficient access to enantiopure intermediates:
Chiral Phosphoric Acid Catalysis: Intramolecular cascade reactions involving imidization-nucleophilic addition-lactamization processes catalyzed by BINOL-derived phosphoric acids (e.g., TRIP) enable construction of indene-fused heterocycles with exceptional enantioselectivity (>95% ee) [6]. These transformations exploit hydrogen-bonding interactions and ion-pairing to enforce stereochemical outcomes during key bond-forming steps.
Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (S)-enantiomer of racemic 1-(hydroxymethyl)indane when employing vinyl acetate as acyl donor, leaving the desired (R)-alcohol enantiomer untouched. Subsequent chemical transformation of the alcohol to the amine precursor proceeds with retained stereochemical integrity [8]. Kinetic resolutions typically achieve 40-45% yields of the target (R)-enantiomer at >99% ee, with the theoretical maximum being 50%.
Diastereomeric Salt Formation: Classical resolution remains viable through crystallization of diastereomeric salts formed between racemic 1-aminoindane and chiral acids (e.g., dibenzoyl-L-tartaric acid). While operationally straightforward, this method suffers from lower maximum theoretical yield (50%) and requires meticulous crystallization control to achieve high enantiopurity [8].
Table 2: Enantioselective Methods for (R)-Intermediate Production
Methodology | Chiral Inductor | Temperature (°C) | Enantiomeric Excess (% ee) | Reaction Time |
---|---|---|---|---|
CPA Catalysis | (R)-TRIP | -20 | 98% | 48 h |
Enzymatic Resolution | CAL-B (Lipase) | 30 | >99% | 24 h |
Diastereomeric Resolution | L-DBTA | 4 (crystallization) | 99% | 72 h (cryst.) |
Asymmetric Hydrogenation | Ru-(R)-DM-SEGPHOS | 70 (H₂ 50 psi) | 92% | 16 h |
Protecting group selection critically influences regioselectivity and yield during N⁶-functionalization:
Sugar Hydroxyl Protection: Persilylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) or peracetylation (Ac₂O/pyridine) effectively masks the 2',3',5'-hydroxyls of the ribose moiety. Silyl protection (particularly triisopropylsilyl, TIPS) offers advantages in subsequent deprotection under fluoride-mediated conditions (TBAF in THF), which are orthogonal to acid-sensitive indene moieties and avoid unwanted purine ring modifications [2].
Purine Ring Protection: While the N⁶-position remains unprotected to enable coupling, the N⁹-nitrogen requires protection during alternative synthetic routes. Benzyl groups, introduced via silver oxide-mediated alkylation, provide robust protection but necessitate harsh hydrogenolysis (Pd/C, H₂) for removal. The SEM (2-(trimethylsilyl)ethoxymethyl) group offers a compelling alternative, removable under mildly acidic conditions (dilute TFA in DCM) without affecting the indene ring [2].
Temporary Amino Protection: The (R)-1-aminoindane amino group occasionally requires temporary protection (e.g., Boc or Fmoc) when employing coupling conditions incompatible with free amines. Boc deprotection using TFA/DCM (1:1) cleanly regenerates the amine without racemization or sugar deglycosylation [2]. Strategic protection enables sequential functionalization, allowing access to diverse analogues while preserving the stereochemical integrity of the (R)-configured center.
Table 3: Protecting Group Strategies in (R)-N-(2,3-Dihydro-1H-indenyl)adenosine Synthesis
Protecting Group | Position Protected | Introduction Conditions | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
TBDMS (tert-butyldimethylsilyl) | 2',3',5'-OH (ribose) | Imidazole, DMF, RT, 12 h | TBAF, THF, RT, 4 h | Compatible with Pd-catalyzed couplings; stable below pH 8 |
Acetyl (Ac) | 2',3',5'-OH (ribose) | Ac₂O, pyridine, DMAP, 0°C→RT, 6 h | NH₃/MeOH (7N), 0°C, 12 h | May induce β-elimination under strong base |
SEM [2-(trimethylsilyl)ethoxymethyl] | N⁹ (purine) | SEM-Cl, DIPEA, CH₃CN, 60°C, 8 h | 20% TFA/DCM, RT, 2 h | Orthogonal to silyl ethers; acid-sensitive |
Benzyl (Bn) | N⁹ (purine) | BnBr, Ag₂O, DMF, 60°C, 24 h | H₂ (50 psi), 10% Pd/C, EtOH, 12 h | May hydrogenate indene ring if overexposed |
Boc (tert-butyloxycarbonyl) | N-indane (amine) | (Boc)₂O, Et₃N, dioxane/H₂O, RT, 2 h | 50% TFA/DCM, 0°C→RT, 1 h | No racemization observed during deprotection |
The strategic incorporation of the (R)-configured 2,3-dihydro-1H-indene moiety engenders distinct pharmacodynamic advantages:
Enhanced Lipophilicity: The fused bicyclic indene system (logP ≈ 1.5) significantly increases membrane permeability compared to unsubstituted adenosine (logP ≈ -1.0), facilitating cellular uptake and potentially enhancing central nervous system penetration [2].
Conformational Restriction: The rigid indene scaffold restricts rotation around the N⁶-C(indane) bond, locking the substituent in a conformation optimal for receptor binding. This preorganization reduces the entropic penalty upon binding to adenosine receptors .
Stereochemical Specificity: The (R)-configuration positions the aromatic ring system in a spatial orientation complementary to hydrophobic subpockets in adenosine receptor binding sites (particularly A₁ and A₂ₐ subtypes), while the (S)-enantiomer exhibits steric clashes that diminish affinity [5]. Receptor docking studies indicate the (R)-enantiomer establishes favorable π-π stacking interactions with Phe168 in the human A₂ₐ receptor transmembrane domain, an interaction geometrically disfavored by the (S)-configuration .
Metabolic Stabilization: Substitution at N⁶ impedes deamination by adenosine deaminase (ADA), a primary inactivation pathway for endogenous adenosine. The indene moiety's hydrophobicity further shields the purine ring from enzymatic attack, extending plasma half-life relative to parent adenosine [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7